N-(4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide
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Description
N-(4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H14F3N3O2S and its molecular weight is 405.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a-CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The mode of action of this compound involves a key hydrogen bonding interaction with the protein, which leads to a lowering of the pKa of the cyclic carbamate . This interaction enhances the compound’s ability to inhibit the reverse transcriptase enzyme.
Biochemical Pathways
It’s known that the inhibition of the reverse transcriptase enzyme can disrupt the replication of certain viruses, such as hiv .
Pharmacokinetics
The presence of the -cf3 group and its interaction with the protein may influence these properties .
Result of Action
The result of this compound’s action is the inhibition of the reverse transcriptase enzyme, which can potentially disrupt the replication of certain viruses . This could lead to a decrease in viral load and an improvement in the condition of patients suffering from diseases caused by these viruses.
Biochemical Analysis
Biochemical Properties
Compounds containing thiazole rings have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The trifluoromethyl group also plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Cellular Effects
It is plausible that this compound could influence cell function, given the known biological activities of compounds containing thiazole rings .
Properties
IUPAC Name |
N-[4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2S/c20-19(21,22)13-7-4-8-14(9-13)23-16(26)10-15-11-28-18(24-15)25-17(27)12-5-2-1-3-6-12/h1-9,11H,10H2,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGASDBWHPACTRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.